Home > Products > Screening Compounds P67067 > PROTAC Mcl1 degrader-1
PROTAC Mcl1 degrader-1 -

PROTAC Mcl1 degrader-1

Catalog Number: EVT-273770
CAS Number:
Molecular Formula: C45H45BrN6O8S
Molecular Weight: 909.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Mcl-1 Degrader C3 is a novel potent and selective degrader of Mcl-1.
Overview

PROTAC Mcl1 degrader-1, also known as compound C3, is a novel proteolysis targeting chimera designed to selectively degrade Mcl-1, a member of the Bcl-2 family of proteins that plays a crucial role in regulating apoptosis. The compound utilizes a unique mechanism that involves recruiting the E3 ubiquitin ligase cereblon to induce the ubiquitination of Mcl-1, leading to its subsequent degradation via the proteasome. This targeted approach is significant in cancer therapy, particularly for cancers where Mcl-1 is overexpressed, contributing to cell survival and resistance to apoptosis .

Source and Classification

PROTAC Mcl1 degrader-1 is classified under the category of small molecule drugs that facilitate targeted protein degradation. It is synthesized through a combination of known inhibitors and ligands, specifically designed to enhance selectivity and efficacy against Mcl-1. The primary components include a ligand that binds to cereblon and an inhibitor of Mcl-1, such as S1-6 .

Synthesis Analysis

Methods and Technical Details

The synthesis of PROTAC Mcl1 degrader-1 involves several critical steps:

  1. Coupling Reaction: The process typically begins with the coupling of a cereblon-binding ligand, such as pomalidomide, with an Mcl-1 inhibitor like S1-6. This reaction forms a hybrid molecule capable of targeting Mcl-1 for degradation.
  2. Purification: Following synthesis, the compound undergoes purification processes to ensure high purity and yield.
  3. Characterization: Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

While specific industrial production methods are not widely available due to its research-focused nature, custom synthesis services can provide tailored production solutions for laboratory use .

Molecular Structure Analysis

Structure and Data

The molecular structure of PROTAC Mcl1 degrader-1 features a dual-binding motif:

  • Cereblon Ligand: This component allows the compound to recruit the E3 ligase cereblon.
  • Mcl-1 Inhibitor: The presence of an Mcl-1 inhibitor ensures effective targeting for degradation.

The structure can be represented as follows:

PROTAC Mcl1 degrader 1=Cereblon LigandLinkerMcl 1 Inhibitor\text{PROTAC Mcl1 degrader 1}=\text{Cereblon Ligand}-\text{Linker}-\text{Mcl 1 Inhibitor}

This configuration facilitates the formation of a ternary complex necessary for ubiquitination and degradation .

Chemical Reactions Analysis

Reactions and Technical Details

PROTAC Mcl1 degrader-1 primarily engages in two significant chemical reactions:

  1. Ubiquitination: Upon binding to both cereblon and Mcl-1, the compound facilitates the attachment of ubiquitin molecules to Mcl-1, marking it for degradation.
  2. Proteasomal Degradation: The ubiquitinated Mcl-1 is subsequently recognized by the proteasome, leading to its breakdown.

Key reagents involved in these reactions include:

  • Cereblon Ligand: Pomalidomide
  • Mcl-1 Inhibitor: S1-6
  • Ubiquitin Ligase: Cereblon (E3 ligase)

The primary outcome of these reactions is the effective reduction of Mcl-1 protein levels within cells, which can promote apoptosis in cancer cells reliant on this protein for survival .

Mechanism of Action

The mechanism by which PROTAC Mcl1 degrader-1 operates involves several steps:

  1. Binding: The compound binds simultaneously to Mcl-1 and cereblon.
  2. Recruitment: This binding recruits cereblon to Mcl-1.
  3. Ubiquitination: Cereblon facilitates the ubiquitination of Mcl-1.
  4. Degradation: The ubiquitinated protein is targeted by the proteasome for degradation.

By downregulating Mcl-1 levels, PROTAC Mcl1 degrader-1 enhances apoptotic signaling pathways, potentially leading to increased cancer cell death .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of PROTAC Mcl1 degrader-1 include:

  • Molecular Weight: Approximately 400–600 g/mol (exact value depends on specific structure).
  • Solubility: Soluble in organic solvents; specific solubility data may vary based on formulation.

Chemical properties include:

These properties are essential for understanding how the compound behaves in biological systems and its potential therapeutic applications .

Applications

Scientific Uses

PROTAC Mcl1 degrader-1 has broad implications across various fields:

  • Cancer Research: It provides insights into apoptotic mechanisms mediated by Bcl-2 family proteins.
  • Drug Development: As a tool for developing targeted therapies against cancers characterized by high levels of Mcl-1 expression.
  • Biochemical Studies: Useful in studying protein degradation pathways and their roles in cellular homeostasis.
Introduction to PROTAC Technology and Mcl1 Biology

Overview of Proteolysis-Targeting Chimeras (PROTACs)

Proteolysis-Targeting Chimeras (PROTACs) represent a revolutionary class of heterobifunctional molecules designed to induce targeted protein degradation. These molecules consist of three key components:

  • Target protein ligand: Binds to the protein of interest (POI).
  • E3 ubiquitin ligase ligand: Recruits cellular ubiquitination machinery.
  • Linker: Covalently connects both ligands, optimizing ternary complex formation [2] [6].

Upon binding, the PROTAC facilitates the formation of a ternary complex (POI–PROTAC–E3 ligase), triggering polyubiquitination of the POI. This ubiquitin tag directs the protein to the 26S proteasome for degradation (Figure 1). Unlike traditional inhibitors, PROTACs operate catalytically, enabling substoichiometric degradation and prolonged effects beyond drug exposure. A notable characteristic is the "hook effect," where excessive PROTAC concentrations disrupt ternary complex formation, reducing efficacy [2]. Clinically, PROTACs targeting proteins like BRD4 (e.g., ARV-771) and estrogen receptor have entered trials, demonstrating potent antitumor activity [2].

Table 1: Key E3 Ligases Utilized in PROTAC Design

E3 LigaseLigandTarget ProteinsAdvantages
CereblonPomalidomideMcl1, BRD4Deep hydrophobic pocket; widely validated
VHLVH032BRD4, BCL-xLHigh selectivity
MDM2Nutlinp53, BCL-2Tissue-specific expression

Role of Mcl1 in Apoptosis and Cancer Pathogenesis

Myeloid cell leukemia 1 (Mcl1) is an antiapoptotic Bcl-2 family protein critical for mitochondrial apoptosis regulation. Its structure includes:

  • BH1–BH4 domains: Form a hydrophobic groove that sequesters proapoptotic proteins (e.g., BIM, NOXA, BAK).
  • PEST domain: Enables rapid turnover (half-life: <1–4 hrs) via phosphorylation and ubiquitination [3] [9].

Mcl1 overexpression is a hallmark of cancer pathogenesis, driven by:

  • Gene amplification: Observed in 40% of multiple myeloma and subsets of breast/lung cancers [3].
  • Transcriptional upregulation: Activated by STAT3, NF-κB, and ERK pathways in response to cytokines (e.g., IL-6) [9].
  • Post-translational stabilization: Deubiquitinases (e.g., USP9X) counteract E3 ligases (e.g., MULE), enhancing protein stability [9].

In cancers, Mcl1 overexpression confers resistance to chemotherapy and Bcl-2 inhibitors (e.g., venetoclax). Its essential role in tumor cell survival makes it a high-priority target [3] [9].

Rationale for Targeting Mcl1 via Degradation over Inhibition

Traditional Mcl1 inhibitors (e.g., S63845) occupy the BH3-binding groove but face limitations:

  • Transient effects: Inhibition is reversible, requiring sustained drug exposure.
  • Compensatory feedback: Inhibitors stabilize Mcl1 by disrupting NOXA-mediated degradation, elevating protein levels [6] [9].
  • Shallow binding groove: Hinders high-affinity inhibitor design [6].

PROTAC Mcl1 degrader-1 (compound C3) overcomes these challenges by:

  • Catalytic degradation: Induces irreversible removal of Mcl1, suppressing compensatory mechanisms (Figure 2).
  • Dual-targeting capability: Simultaneously degrades Mcl1 (IC₅₀ = 0.78 µM) and Bcl-2 (IC₅₀ = 0.54 µM), overcoming functional redundancy in Bcl-2 family proteins [1] [4].
  • Prolonged pharmacodynamics: Degradation persists after drug clearance, enhancing antitumor efficacy [6] [10].

Table 2: PROTAC Mcl1 Degrader-1 vs. Small-Molecule Mcl1 Inhibitors

PropertyPROTAC Mcl1 Degrader-1Traditional Inhibitors
MechanismCatalytic degradationOccupancy-based inhibition
Duration of EffectSustained (>24 hrs post-washout)Transient (hours)
Impact on Mcl1 LevelsDepletes proteinIncreases protein stability
Target BreadthDegrades Mcl1 and Bcl-2Mcl1-specific

In hepatocellular carcinoma, PROTAC-mediated Mcl1 degradation synergizes with Bcl-xL inhibitors by disrupting the "Mcl1/BCL-xL seesaw effect" (where inhibiting one upregulates the other), enhancing apoptosis without hepatotoxicity [10].

Properties

Product Name

PROTAC Mcl1 degrader-1

IUPAC Name

N'-[2-[6-(4-bromophenyl)sulfanyl-1,3-dioxobenzo[de]isoquinolin-2-yl]ethyl]-N-[6-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]hexyl]hexanediamide

Molecular Formula

C45H45BrN6O8S

Molecular Weight

909.8 g/mol

InChI

InChI=1S/C45H45BrN6O8S/c46-27-15-17-28(18-16-27)61-35-21-19-32-39-29(35)9-7-10-30(39)42(57)51(43(32)58)26-25-49-37(54)14-4-3-13-36(53)48-24-6-2-1-5-23-47-33-12-8-11-31-40(33)45(60)52(44(31)59)34-20-22-38(55)50-41(34)56/h7-12,15-19,21,34,47H,1-6,13-14,20,22-26H2,(H,48,53)(H,49,54)(H,50,55,56)

InChI Key

BORXNUWYWZOREQ-UHFFFAOYSA-N

SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCCNC(=O)CCCCC(=O)NCCN4C(=O)C5=C6C(=C(C=C5)SC7=CC=C(C=C7)Br)C=CC=C6C4=O

Solubility

Soluble in DMSO

Synonyms

Mcl-1 Degrader C3

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCCNC(=O)CCCCC(=O)NCCN4C(=O)C5=C6C(=C(C=C5)SC7=CC=C(C=C7)Br)C=CC=C6C4=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.